molecular formula C9H5ClF3N3 B13111789 4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

Cat. No.: B13111789
M. Wt: 247.60 g/mol
InChI Key: FCQUPSTWGQMXED-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 7th position on the pyrido[2,3-d]pyrimidine ring. Pyrido[2,3-d]pyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of a suitable pyrimidine precursor with a chlorinated reagent under controlled conditions. For instance, the reaction may involve the use of 2-chloro-3-formylpyridine and trifluoromethylated reagents in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis techniques to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrido[2,3-d]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets . Molecular docking studies have shown that it can bind to specific proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H5ClF3N3

Molecular Weight

247.60 g/mol

IUPAC Name

4-chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine

InChI

InChI=1S/C9H5ClF3N3/c1-4-14-7(10)5-2-3-6(9(11,12)13)16-8(5)15-4/h2-3H,1H3

InChI Key

FCQUPSTWGQMXED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=N2)C(F)(F)F)C(=N1)Cl

Origin of Product

United States

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